molecular formula C19H19N3O3S2 B2919166 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide CAS No. 922054-82-8

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2919166
CAS No.: 922054-82-8
M. Wt: 401.5
InChI Key: JZUYPOZIEULPRQ-UHFFFAOYSA-N
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Description

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a class related to the given compound, focused on inhibiting kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells in vitro and in vivo, offering insights into the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).

Antimicrobial Agents

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. This study demonstrates the potential for thiazole-based compounds to combat microbial infections, showcasing their broad utility in developing new antibiotics (Darwish et al., 2014).

Dual Inhibitors for PI3K/mTOR Signaling Pathways

Research by Stec et al. (2011) involved the development of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR, crucial signaling pathways in cancer. Modifications to the chemical structure aimed to improve metabolic stability, indicating the importance of structural variations in enhancing drug efficacy and safety (Stec et al., 2011).

Anticancer and Anti-HCV Activities

Küçükgüzel et al. (2013) explored celecoxib derivatives for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This work illustrates the multifaceted applications of thiazole and sulfonamide derivatives in addressing various diseases, highlighting the compound's versatility (Küçükgüzel et al., 2013).

Antimalarial and COVID-19 Drug Candidates

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use as COVID-19 drugs through computational calculations and molecular docking studies. Their research underscores the adaptability of sulfonamide-based compounds in targeting different pathogens and diseases, including their repurposing for emerging health threats (Fahim & Ismael, 2021).

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-2-14-8-10-15(11-9-14)20-18(23)12-16-13-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYPOZIEULPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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